molecular formula C10H8N2O B057264 5-Ethenyl-3-phenyl-1,2,4-oxadiazole CAS No. 28917-17-1

5-Ethenyl-3-phenyl-1,2,4-oxadiazole

Cat. No. B057264
CAS RN: 28917-17-1
M. Wt: 172.18 g/mol
InChI Key: WSTDQQDNFXEASU-UHFFFAOYSA-N
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Description

5-Ethenyl-3-phenyl-1,2,4-oxadiazole is a type of oxadiazole, a class of aromatic compounds containing an oxadiazole ring, a five-membered heterocycle with two nitrogen atoms and one oxygen atom. These compounds are notable for their diverse applications in materials science and pharmaceuticals.

Synthesis Analysis

  • The synthesis of similar 1,3,4-oxadiazole-based compounds involves complex organic synthesis processes. For example, Zhu et al. (2009) synthesized bent-shaped 1,3,4-oxadiazole-based compounds, highlighting the detailed synthetic pathways and the conditions required for achieving specific molecular configurations (Zhu, Yao, Han, Pang, & Meng, 2009).
  • Detert (1999) described the preparation of oxadiazoles with aromatic substituents, employing acylation and thermal ring transformation techniques (Detert, 1999).

Molecular Structure Analysis

  • The molecular structure of oxadiazoles, including 5-Ethenyl-3-phenyl-1,2,4-oxadiazole, often features a planar configuration with aromatic rings. The X-ray crystallography studies by Wang et al. (2006) on similar derivatives provide insights into their spatial configuration and stability (Wang, Pålsson, Batsanov, & Bryce, 2006).

Chemical Reactions and Properties

  • Oxadiazoles undergo various chemical reactions depending on their substituents and reaction conditions. For instance, the study by Kara et al. (2021) explores the reactions of oxadiazole derivatives in different organic solvents and analyzes their infrared spectra (Kara, Ünsal, Tekin, & Eşme, 2021).
  • The photochemistry of 1,2,4-oxadiazoles, as investigated by Vivona et al. (1997), reveals interesting aspects of molecular rearrangements and the synthesis of thiadiazoles upon irradiation (Vivona, Buscemi, Asta, & Caronna, 1997).

Physical Properties Analysis

  • The liquid crystalline properties of oxadiazoles, as demonstrated in the study by Zhu et al. (2009), highlight their potential applications in materials science, especially in the development of liquid crystal displays (Zhu et al., 2009).

Chemical Properties Analysis

  • The study by Bohle and Perepichka (2009) discusses the synthesis of 1,2,3-oxadiazole derivatives, providing insights into the chemical properties and reactivity of these compounds (Bohle & Perepichka, 2009).

Future Directions

1,2,4-Oxadiazoles, including 5-Ethenyl-3-phenyl-1,2,4-oxadiazole, have potential for further refinement as anti-infective agents . They could be valuable for the design of new chemical entities with potential anti-infective activity .

properties

IUPAC Name

5-ethenyl-3-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTDQQDNFXEASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethenyl-3-phenyl-1,2,4-oxadiazole

CAS RN

28917-17-1
Record name 5-ethenyl-3-phenyl-1,2,4-oxadiazole
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